molecular formula C33H48O7 B106559 Milbemycin D CAS No. 77855-81-3

Milbemycin D

Cat. No.: B106559
CAS No.: 77855-81-3
M. Wt: 556.7 g/mol
InChI Key: BWCRYQGQPDBOAU-WZBVPYLGSA-N
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Mechanism of Action

Target of Action

Milbemycin D, also known as Antibiotic B 41D, primarily targets the glutamate-sensitive chloride channels in neurons and myocytes of invertebrates . These channels play a crucial role in the transmission of nerve signals .

Mode of Action

This compound interacts with its targets by opening these glutamate-sensitive chloride channels . This action leads to the hyperpolarization of these cells, effectively blocking the transfer of signals . This mechanism of action is similar to that of avermectins but has a longer half-life .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the neurotransmission processes of invertebrates . By opening the glutamate-sensitive chloride channels, this compound disrupts the normal functioning of these pathways, leading to the blocking of signal transfer .

Pharmacokinetics

For instance, Milbemycin oxime shows rapid absorption in plasma following oral administration . .

Result of Action

The primary result of this compound’s action is the neuro-paralysis of the invertebrate pests . This paralysis is caused by the blocking of signal transfer in the neurons and myocytes, which leads to the inability of muscle cells to contract . This ultimately results in the death of the parasites .

Action Environment

Milbemycins, including this compound, are widely used in agricultural, medical, and veterinary industries due to their broad spectrum of activity against various insects and parasites, low mammalian toxicity, and a highly favorable environmental profile

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The research progress made so far indicates that strain improvement and generation of novel milbemycin derivatives will greatly benefit from future development of enabling technologies and deeper understanding of the fundamentals of biosynthesis of milbemycin and the regulation of its production in S. bingchenggensis . This mini-review also proposes that the overproduction of milbemycins could be greatly enhanced by genome minimization, systematical metabolic engineering and synthetic biology approaches in the future .

Biochemical Analysis

Biochemical Properties

Milbemycin D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the production of milbemycins involves the milbemycin polyketide synthase (PKS), which includes MilA1 and MilA3 . The interaction between this compound and these enzymes is crucial for its biosynthesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, MilR, a regulatory gene in the milbemycin biosynthetic gene cluster, activates the expression of the milA4 - E operon and milF directly, and activates the other mil genes indirectly .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the replacement of AveA1 and AveA3 of the avermectin PKS with MilA1 and MilA3 of the milbemycin PKS results in the production of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, overexpression of an extra copy of milR under the control of its native promoter significantly increased production of milbemycin A3/A4 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, at regular doses, milbemycin is well-tolerated. When used at higher doses for treating mites, side effects have been observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For example, the carbon skeleton of milbemycin is derived from seven acetate units and five propionate units .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It is known that this compound is extensively distributed throughout the body and concentrates particularly in adipose tissue .

Chemical Reactions Analysis

Milbemycin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48O7/c1-19(2)29-22(5)12-13-32(40-29)17-26-16-25(39-32)11-10-21(4)14-20(3)8-7-9-24-18-37-30-28(34)23(6)15-27(31(35)38-26)33(24,30)36/h7-10,15,19-20,22,25-30,34,36H,11-14,16-18H2,1-6H3/b8-7+,21-10+,24-9+/t20-,22-,25+,26-,27-,28+,29+,30+,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCRYQGQPDBOAU-WZBVPYLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77855-81-3
Record name Milbemycin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77855-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milbemycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077855813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MILBEMYCIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04S0E2XJQI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Milbemycin D?

A1: this compound, similar to other avermectins, primarily acts by binding to glutamate-gated chloride channels (GluCls) in invertebrates. [] This binding leads to an increase in chloride ion influx, causing hyperpolarization and paralysis of nematode and arthropod muscle and nerve cells. [, , , ]

Q2: How does this compound affect microfilariae specifically?

A2: Studies show that while this compound doesn't directly kill microfilariae, it disrupts their embryonic development. [] It appears to interfere with protein synthesis in early-stage embryos, leading to degeneration and a decrease in microfilariae numbers over time. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C48H72O14 and a molecular weight of 873.08 g/mol. [, ]

Q4: Are there any characteristic spectroscopic features of this compound?

A4: this compound's structure, containing a 16-membered macrocyclic lactone and a 6,6-membered spiroketal ring system, can be elucidated using techniques like mass spectrometry, 1H NMR, and 13C NMR. [, ] Comparison with spectra of known milbemycin analogs aids in identifying specific structural features. []

Q5: How does the C-25 substituent affect the activity of this compound analogs?

A5: Research indicates that modifying the C-25 position can significantly impact acaricidal activity. This compound itself has an isopropyl group at C-25. [] A study found that a 25b-methyl substitution on Milbemycin A4 resulted in a derivative with greater acaricidal activity than this compound against Tetranychus urticae. [, ]

Q6: Do modifications at the C-5 position influence activity?

A6: Yes, changing the C-5 functionality from a hydroxyl or methoxy group to a ketone, as seen in Milbemycins J and K, can alter activity. [] Furthermore, synthesizing 5-keto-5-oxime derivatives of this compound resulted in compounds with increased potency against Dirofilaria immitis microfilariae compared to the parent compound. []

Q7: What is known about the absorption and distribution of this compound in dogs?

A7: this compound is effectively absorbed orally in dogs. [, , ] Studies show variations in plasma this compound concentrations among different dog breeds, suggesting breed-specific differences in bioavailability. [, ] This difference is thought to be due to variations in absorption rather than differences in clearance. [] Furthermore, this compound can cross the blood-brain barrier, with brain tissue concentrations correlating with plasma concentrations. []

Q8: Are there any insights into the metabolism and excretion of this compound?

A8: While detailed metabolic pathways haven't been fully elucidated in the provided research, it's known that this compound can undergo biotransformation. For instance, Streptomyces lividans expressing avermectin O-methyltransferase can convert this compound to Milbemycin G. []

Q9: What in vitro models have been used to study this compound's mechanism of action?

A9: Xenopus laevis oocytes injected with mRNA from Caenorhabditis elegans have been utilized to study the interaction of this compound with glutamate-gated chloride channels. [, ] This model allows for direct measurement of chloride current activation and potentiation by the drug.

Q10: Which animal models have been employed to investigate this compound's anthelmintic efficacy?

A10: Various animal models have been used, including: * Dogs: Naturally infected with Dirofilaria immitis, providing insights into this compound's efficacy against heartworm disease. [, , , , , , , , , , , , , ] * Cats: Naturally infected with Toxocara cati, Ancylostoma tubaeforme, and Toxascaris leonina, demonstrating efficacy against these feline nematodes. [, ] * Cotton rats: Infected with Litomosoides carinii, a model for filarial infections. [] * Jirds (Meriones unguiculatus): Infected with Haemonchus contortus and Trichostrongylus colubriformis, offering a model for studying ruminant nematode infections. [, ] * Hamsters: Infected with Dipetalonema viteae, a filarial parasite. [] * Gypsy Moth (Lymantria dispar) larvae: Used to study the insecticidal activity of this compound and its effects on different larval stages. [, , ]

Q11: Are there any known adverse effects of this compound in dogs?

A11: While generally considered safe, this compound administration has been associated with adverse reactions in some dogs, particularly those infected with heartworm. [, , , , , , , , , ]

Q12: What type of adverse reactions have been observed?

A12: Reported reactions include: * Shock-like reactions [, , , , , , ] * Dirofilarial hemoglobinuria (caval syndrome) [, , , , , , ] * Neurologic signs (primarily in Collie breeds) [, , ]

Q13: Are there any factors that might predispose a dog to adverse reactions?

A13: * Microfilaremia: The presence of circulating microfilariae in the blood appears to be a major risk factor for serious adverse reactions. [, , , , , , , , ] * Breed: Certain breeds, particularly Collies and Shelties, exhibit increased sensitivity to this compound, potentially due to differences in drug distribution and metabolism. [, , ]

Q14: Have any preventive measures been explored to mitigate adverse reactions?

A14: Research indicates that administering prednisolone concurrently with this compound may reduce the occurrence of shock-like reactions in microfilaremic dogs. []

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